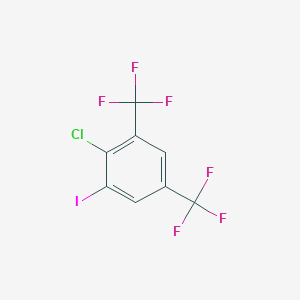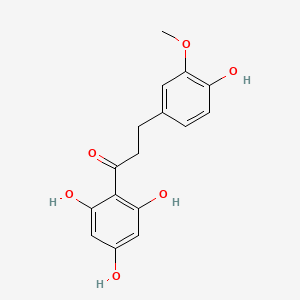
3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is a complex organic compound that features both hydroxy and methoxy functional groups. These functional groups are known for their reactivity and are often found in natural products and synthetic pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one typically involves multi-step organic reactions. One common method might include the condensation of a hydroxy-methoxybenzaldehyde with a trihydroxybenzaldehyde under basic conditions, followed by reduction and further functional group modifications.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale organic synthesis techniques, including the use of catalysts, high-pressure reactors, and continuous flow systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxy groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions involving halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, compounds with hydroxy and methoxy groups are often studied for their antioxidant properties and potential therapeutic effects.
Medicine
In medicine, similar compounds are investigated for their potential as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
Industrially, such compounds might be used in the synthesis of dyes, polymers, or as additives in various chemical processes.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. Generally, compounds with hydroxy and methoxy groups can interact with biological molecules through hydrogen bonding, electron donation, and other interactions, affecting various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propan-1-one: Lacks the additional trihydroxyphenyl group.
1-(2,4,6-Trihydroxyphenyl)propan-1-one: Lacks the hydroxy-methoxyphenyl group.
Eigenschaften
Molekularformel |
C16H16O6 |
|---|---|
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
3-(4-hydroxy-3-methoxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O6/c1-22-15-6-9(2-4-11(15)18)3-5-12(19)16-13(20)7-10(17)8-14(16)21/h2,4,6-8,17-18,20-21H,3,5H2,1H3 |
InChI-Schlüssel |
IIKYRVBBNSRJJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CCC(=O)C2=C(C=C(C=C2O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-methyl-4-[(R)-methylsulfanyl(phenyl)methyl]piperazine-1-carboxylate](/img/structure/B12850991.png)

![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12851001.png)
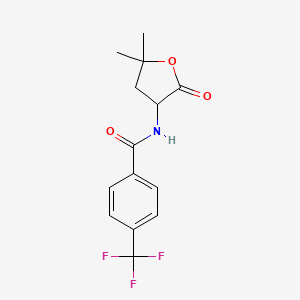
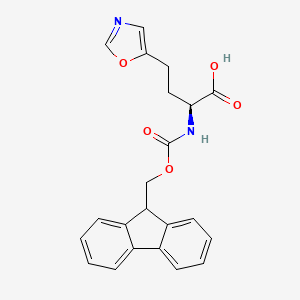
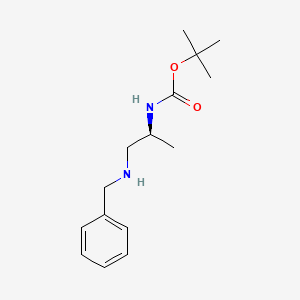
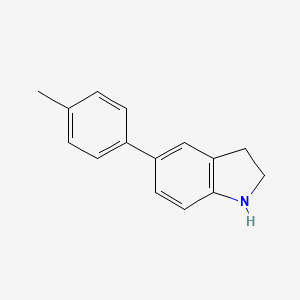
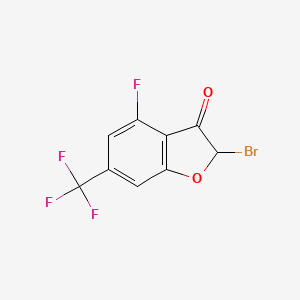
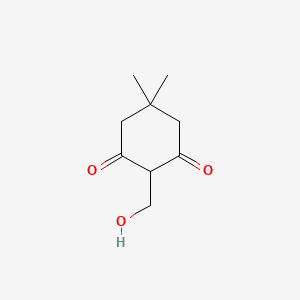
![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)


![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
